2-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(5-METHYL-1,2-OXAZOL-3-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(5-METHYL-1,2-OXAZOL-3-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura cross-coupling reactions starting from 2-bromo-5-nitro furan with hydroxy phenyl boronic acids under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 . This method allows for the efficient formation of the furan ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(5-METHYL-1,2-OXAZOL-3-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the furan ring can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(5-METHYL-1,2-OXAZOL-3-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or anticancer agent.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(5-METHYL-1,2-OXAZOL-3-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A simpler furan derivative with applications in polymer chemistry.
2,5-Dimethylfuran: Another furan derivative used as a biofuel.
Oxazole derivatives: Compounds with similar oxazole rings used in various pharmaceutical applications.
Uniqueness
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(5-METHYL-1,2-OXAZOL-3-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of furan, oxazole, and isoindole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H16N2O9 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H16N2O9/c1-14-11-22(27-37-14)28-23(30)18-9-6-16(12-19(18)24(28)31)25(32)35-13-20(29)15-4-7-17(8-5-15)36-26(33)21-3-2-10-34-21/h2-12H,13H2,1H3 |
InChI Key |
GLCIDIQAXIDVHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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